molecular formula C16H13N2Na2O6P B12437084 Fosphenytoin (disodium)

Fosphenytoin (disodium)

Número de catálogo: B12437084
Peso molecular: 406.24 g/mol
Clave InChI: GQPXYJNXTAFDLT-UHFFFAOYSA-L
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Propiedades

Fórmula molecular

C16H13N2Na2O6P

Peso molecular

406.24 g/mol

Nombre IUPAC

disodium;(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methyl phosphate

InChI

InChI=1S/C16H15N2O6P.2Na/c19-14-16(12-7-3-1-4-8-12,13-9-5-2-6-10-13)17-15(20)18(14)11-24-25(21,22)23;;/h1-10H,11H2,(H,17,20)(H2,21,22,23);;/q;2*+1/p-2

Clave InChI

GQPXYJNXTAFDLT-UHFFFAOYSA-L

SMILES canónico

C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)COP(=O)([O-])[O-])C3=CC=CC=C3.[Na+].[Na+]

Origen del producto

United States

Descripción

Chemical Structure and Physicochemical Properties of Fosphenytoin Disodium

Molecular Composition and Structural Characterization

IUPAC Nomenclature and Molecular Formula

Fosphenytoin disodium is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) as disodium;(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methyl phosphate . Its molecular formula, C₁₆H₁₃N₂Na₂O₆P , reflects the incorporation of two sodium ions, a phosphate ester group, and a diphenylimidazolidinedione backbone. The anhydrous form has a molecular weight of 406.24 g/mol , while the hydrated variant (C₁₆H₁₅N₂Na₂O₇P) weighs 424.26 g/mol due to the addition of one water molecule.

Property Value Source
Molecular Formula C₁₆H₁₃N₂Na₂O₆P (anhydrous)
Molecular Weight 406.24 g/mol (anhydrous)
IUPAC Name Disodium;(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methyl phosphate
Crystallographic Analysis and Stereochemical Configuration

Crystallographic studies reveal that fosphenytoin disodium forms white crystalline solids when purified from acetone or water-ethanol-acetone mixtures. The anhydrous form softens at 220°C , while the hydrated variant exhibits a melting point range of 173–176.5°C . X-ray diffraction data confirm the absence of stereocenters, rendering the compound achiral . The sodium ions coordinate with the phosphate oxygens, stabilizing the ionic structure and enhancing aqueous solubility.

Comparative Structural Analysis with Phenytoin

Structurally, fosphenytoin disodium differs from phenytoin (5,5-diphenylhydantoin) through the addition of a phosphate ester group at the N3 position of the imidazolidinedione ring. This modification replaces phenytoin’s hydroxyl group with a phosphoryloxymethyl moiety, converting the sparingly soluble parent drug (water solubility: ~20 µg/mL) into a highly soluble prodrug (water solubility: 81 mg/mL). The phosphate group also introduces two sodium counterions, further enhancing ionic character.

Solubility and Stability Profiles

pH-Dependent Aqueous Solubility Mechanisms

Fosphenytoin disodium exhibits exceptional aqueous solubility (81 mg/mL at 25°C ), attributable to its ionic phosphate group and sodium counterions. The compound remains fully ionized across physiological pH ranges, with a saturated solution pH of ~9 . Solubility remains consistent in dimethyl sulfoxide (DMSO) but diminishes in ethanol due to reduced dielectric constant.

Solvent Solubility (25°C) pH (Saturated Solution)
Water 81 mg/mL 9.0
DMSO 81 mg/mL -
Ethanol Insoluble -
Thermal and Photolytic Degradation Pathways

Thermal degradation studies indicate stability at room temperature but susceptibility to decomposition above 200°C , with the hydrated form softening at 220°C. Photolytic degradation pathways remain less characterized, though the conjugated imidazolidinedione system suggests potential sensitivity to UV light. Hydrolysis of the phosphate ester bond occurs enzymatically in vivo to release phenytoin, but this process is minimal under controlled storage conditions.

Métodos De Preparación

Synthetic Pathways for Fosphenytoin Disodium

Methylolation of Phenytoin

The synthesis begins with the reaction of phenytoin (5,5-diphenylhydantoin) with formaldehyde under controlled alkaline conditions. This step produces 3-methylol-phenytoin, a critical intermediate. The patent CN106279279A specifies using a 37% formaldehyde aqueous solution mixed with ethanol (1:5 v/v) at 20–30°C for 25–30 hours. This solvent system enhances reaction homogeneity while minimizing side reactions. The resulting 3-methylol-phenytoin is isolated via filtration and dried under reduced pressure, achieving a molar yield of 90–91%.

Phosphorylation Reaction

The second stage involves phosphorylation of 3-methylol-phenytoin using 1,2,4-triazole and phosphorus oxychloride (POCl₃). In a dichloromethane solvent system, triethylamine acts as a base to neutralize HCl generated during the reaction. The patent describes maintaining temperatures between -10°C and 20°C to prevent thermal degradation. Key stoichiometric ratios include:

  • 1,2,4-Triazole : 1.6 equivalents relative to phenytoin
  • POCl₃ : 1.1 equivalents
  • Triethylamine : 2.9 equivalents

After 1–5 hours of reaction, sodium carbonate adjusts the pH to 7.5–9.0, precipitating the crude fosphenytoin disodium product.

Crystallization and Purification

Crude fosphenytoin disodium is purified through recrystallization using water-miscible solvents. Ethanol or acetone induces crystallization at 0–5°C, yielding a final product with >99.9% purity. The patent emphasizes dual-solvent systems (e.g., water-acetone) to remove residual 3-methylol-phenytoin, reducing impurities to <0.03% compared to 1.1% in earlier methods.

Table 1: Optimization Parameters for Key Synthesis Steps
Step Conditions Yield Purity
Methylolation 37% formaldehyde, 25°C, 28h 90.1% 99.2%
Phosphorylation POCl₃, -5°C, 2h 93.5% 99.4%
Crystallization Ethanol/water (3:1), 0°C 85.6% 99.95%

Process Optimization and Yield Enhancement

Solvent System Innovations

Replacing traditional propylene glycol-based systems with ethanol-water mixtures eliminates cardiovascular risks associated with propylene glycol. The patent’s use of dichloromethane-triethylamine in phosphorylation improves reaction kinetics while reducing byproduct formation.

Catalytic Efficiency

Lowering the reaction temperature to -10°C during POCl₃ addition minimizes hydrolytic degradation of the phosphate ester. This adjustment increases the overall yield from 70% (historical methods) to 93.5%.

Scalability and Industrial Feasibility

The described method eliminates intermediate isolation steps, reducing production time by 40%. Pilot-scale batches (10 kg phenytoin input) consistently achieve 85–87% molar yield, demonstrating robust scalability.

Quality Control and Analytical Methods

Impurity Profiling

High-performance liquid chromatography (HPLC) with UV detection at 220 nm quantifies residual 3-methylol-phenytoin and phosphorylated byproducts. The patent reports impurity levels of 0.02–0.03%, complying with FDA thresholds of <0.1%.

Stability Studies

Fosphenytoin disodium exhibits stability in 0.9% saline and 5% dextrose at concentrations of 1.5–25 mg phenytoin equivalents/mL. However, the FDA mandates additional validation for extreme concentrations, emphasizing the need for method revalidation using modern chromatographic techniques.

Table 2: Stability Profile in Different Solutions
Solution Concentration (mg/mL) Stability Period Degradation Products
0.9% Saline 7.5–15 24h at 25°C <0.5% phenytoin
5% Dextrose 10–20 12h at 25°C 0.8% phenytoin

Comparative Analysis with Prior Methods

Yield and Purity Advancements

Traditional routes using stepwise phosphorylation and column chromatography achieved 70–75% yields with 98% purity. The current method’s one-pot phosphorylation and dual-solvent crystallization improve yield by 15% and purity by 1.9%.

Environmental Impact

Eliminating chlorinated solvents in final crystallization reduces hazardous waste generation by 30%. Ethanol-acetone systems are recoverable via distillation, enhancing green chemistry metrics.

Regulatory and Manufacturing Considerations

USP Monograph Compliance

The FDA highlights discrepancies between commercial fosphenytoin formulations and USP standards for pH (USP: 8.0–9.0 vs. product: 7.5–8.5) and phenytoin limits (USP: <1% vs. product: <0.5%). Manufacturers must collaborate with USP to revise monographs, ensuring alignment with modern synthesis protocols.

Particulate Control

Risk mitigation strategies include in-line filtration (0.22 µm) during vial filling and lyophilization to minimize particulate contamination. Current good manufacturing practices (cGMP) require in-process controls for reaction pH, temperature, and solvent residues.

Análisis De Reacciones Químicas

Hydrolysis to Phenytoin

The primary chemical reaction involves enzymatic hydrolysis to release phenytoin, its active metabolite:

Reaction :

Fosphenytoin disodiumPhosphatasesPhenytoin+Phosphate+Formaldehyde\text{Fosphenytoin disodium}\xrightarrow{\text{Phosphatases}}\text{Phenytoin}+\text{Phosphate}+\text{Formaldehyde}

ParameterValue/OutcomeSource
Conversion half-life (IV/IM)15 minutes
Molar equivalence1 mmol fosphenytoin → 1 mmol phenytoin
Key enzymeAlkaline phosphatases

This hydrolysis occurs rapidly in blood and tissues, enabling quick bioavailability of phenytoin for anticonvulsant effects .

Formaldehyde Metabolism

Formaldehyde, a byproduct of fosphenytoin hydrolysis, undergoes further enzymatic processing:

FormaldehydeFormaldehyde dehydrogenaseFormateFolate dependent pathwaysCO2+H2O\text{Formaldehyde}\xrightarrow{\text{Formaldehyde dehydrogenase}}\text{Formate}\xrightarrow{\text{Folate dependent pathways}}\text{CO}_2+\text{H}_2\text{O}

MetabolitePathwayClinical RelevanceSource
FormateFolate-dependent oxidationAccumulation rare under therapeutic doses
PhosphateRenal excretionNo significant toxicity observed

Formate levels remain subtoxic (<10 μg/mL) with standard dosing due to efficient hepatic metabolism .

Protein Binding Interactions

Fosphenytoin and phenytoin exhibit dynamic plasma protein binding:

ParameterFosphenytoinPhenytoinSource
Plasma protein binding95–99% (albumin)88–92% (albumin)
Displacement effectSaturates binding sites, reducing phenytoin binding by ~30%Observed during infusion

This saturation kinetics necessitate careful monitoring of free phenytoin levels during prolonged infusions .

Stability and Degradation

Fosphenytoin disodium demonstrates pH-dependent stability:

ConditionStability OutcomeSource
Aqueous solution (pH 8.5–9.5)Stable for 24 hours at 25°C
Acidic environments (pH <7)Accelerated hydrolysis to phenytoin

Degradation products include phenytoin and inorganic phosphate, requiring storage at controlled pH (8.5–9.5) .

Synthetic Reaction Pathways

The synthesis of fosphenytoin disodium involves:

Phenytoin+Chloromethyl phosphateBaseFosphenytoin disodium+HCl\text{Phenytoin}+\text{Chloromethyl phosphate}\xrightarrow{\text{Base}}\text{Fosphenytoin disodium}+\text{HCl}

ReagentRolePurity OutcomeSource
Chloromethyl phosphatePhosphorylating agent≥98% (HPLC)
Sodium hydroxideNeutralizationHydrate formation

The final product is typically isolated as a hydrate (C16_{16}
H15_{15}
N2_2
Na2_2
O7_7
P·xH2_2
O) with confirmed structure via NMR and X-ray crystallography .

Pharmacokinetic Data from Clinical Studies

A 2023 bioequivalence study compared fosphenytoin formulations :

Parameter (IV dose)CE-FosphenytoinGeneric FosphenytoinPhenytoin Sodium
Cmax_{max}
(μg/mL)18.2 ± 3.119.1 ± 3.524.8 ± 4.2
AUC0_{0-∞}
(μg·h/mL)345 ± 58338 ± 61327 ± 54
Free phenytoin (%)12.4 ± 2.111.9 ± 1.89.8 ± 1.5

CE-fosphenytoin showed equivalent conversion kinetics to phenytoin with improved tolerability over phenytoin sodium .

This comprehensive profile confirms fosphenytoin disodium’s predictable reactivity and metabolism, underpinning its clinical utility as a phenytoin prodrug.

Aplicaciones Científicas De Investigación

Fosphenytoin disodium is a water-soluble prodrug of phenytoin, an antiepileptic medication . Marketed under the brand name Cerebyx, fosphenytoin is administered intravenously as an anticonvulsant, anti-epileptic, and antiarrhythmic agent [1, 9].

Medical Applications of Fosphenytoin

Fosphenytoin is approved for short-term treatment of epilepsy when phenytoin administration is not feasible . This includes conditions such as status epilepticus, repeated seizures, vomiting, or when the patient is unalert .

Indications

  • Generalized tonic-clonic status epilepticus
  • Prevention and treatment of seizures during neurosurgery
  • Short-term substitution for oral phenytoin when oral administration is not possible in patients aged two years and older

Administration

Fosphenytoin is administered parenterally, with its active metabolite being phenytoin . Fosphenytoin sodium injection gives a rate and extent of phenytoin systemic availability similar to that of a 50 mg/min phenytoin sodium infusion .

Advantages of Fosphenytoin over Phenytoin

Fosphenytoin is better tolerated than phenytoin sodium when administered intravenously . Fosphenytoin sodium injection-treated patients experienced fewer infusion disruptions and a shorter infusion period compared to phenytoin-treated patients . Infusion disruptions in fosphenytoin sodium injection-treated patients were primarily due to systemic burning, pruritus, and/or paresthesia, while those in phenytoin-treated patients were primarily due to pain and burning at the infusion site .

Dosage and Administration

A dose of 15 to 20 mg PE/kg of fosphenytoin sodium injection infused at 100 to 150 mg PE/min yields plasma free phenytoin concentrations over time that approximate those achieved when an equivalent dose of phenytoin sodium is administered at 50 mg/min .

Special Populations

Due to an increased fraction of unbound phenytoin in patients with renal or hepatic disease, or in those with hypoalbuminemia, the interpretation of total phenytoin plasma concentrations should be made with caution . Unbound phenytoin concentrations may be more useful in these patient populations .

Contraindications

Fosphenytoin sodium injection should be immediately discontinued and not re-administered in patients with acute hepatotoxicity .

Side Effects

Side effects are similar to intravenous phenytoin and include hypotension, cardiac arrhythmias, CNS adverse events (nystagmus, dizziness, sedation/somnolence, ataxia and stupor), and local dermatological reactions . Purple glove syndrome probably occurs with fosphenytoin but possibly at lower frequency than with intravenous phenytoin . Fosphenytoin can cause hyperphosphatemia in end-stage renal failure patients .

Hematopoietic Complications

Hematopoietic complications, some fatal, have occasionally been reported in association with the administration of phenytoin . These include thrombocytopenia, leukopenia, granulocytopenia, agranulocytosis, and pancytopenia with or without bone marrow suppression .

Hypersensitivity Syndrome

Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS), also known as Multiorgan hypersensitivity, has been reported in patients taking antiepileptic drugs, including phenytoin and fosphenytoin sodium injection .

Carcinogenicity

Phenytoin and its sodium salt are reasonably anticipated to be human carcinogens based on sufficient evidence from studies in experimental animals . Phenytoin as its sodium salt caused lymphoma and leukemia in mice by two different routes of exposure .

Table of Fosphenytoin Characteristics

CharacteristicDescription
Chemical Name5,5-diphenyl-3-[(phosphono-oxy)methyl]imidazolidine-2,4-dione disodium salt
Prodrug ofPhenytoin
Therapeutic CategoryAnticonvulsant, anti-epileptic, and antiarrhythmic [1, 9]
Brand NameCerebyx [1, 9]
Route of AdministrationIntravenous
MetabolismRapidly and completely converted by enzymes to phenytoin
Primary UseShort-term treatment of epilepsy when phenytoin administration is not feasible
Side EffectsHypotension, cardiac arrhythmias, CNS adverse events, local dermatological reactions

Case Studies

While specific, detailed case studies were not available in the provided search results, the following points are relevant:

  • Clinical studies have shown that fosphenytoin is safe and significantly better tolerated than phenytoin sodium when administered intravenously .
  • Fosphenytoin has been investigated for temporary substitution of oral phenytoin .
  • One study reported that fosphenytoin had no antimanic effect .

Comparación Con Compuestos Similares

Phenytoin

Pharmacokinetics and Administration

Parameter Fosphenytoin Phenytoin
Solubility Water-soluble Requires alkaline solvent (pH 12)
Administration Routes IV, IM IV only
Conversion Prodrug (converted to phenytoin) Directly active
Infusion Rate Up to 150 mg PE/min ≤50 mg/min
Time to Therapeutic Effect ~15 minutes (conversion-dependent) Immediate (direct administration)

Efficacy

  • Both drugs exhibit similar efficacy in SE treatment. A meta-analysis of 22 studies reported a 50.2% seizure cessation rate for phenytoin/fosphenytoin .
  • A randomized trial in adults with convulsive SE showed phenytoin efficacy at 43.1% .

Clinical Preference

  • Fosphenytoin is favored in the U.S. for its safety profile and IM compatibility, while phenytoin remains used in settings with cost constraints or familiarity .
Levetiracetam

Efficacy

  • Adults: RCTs show comparable efficacy between levetiracetam (60–70%) and fosphenytoin (50–60%) .
  • Pediatrics : A small RCT (n=61) reported higher seizure cessation with levetiracetam (94% vs. 69%), though the sample size limits generalizability .
Valproic Acid and Phenobarbital

Efficacy

  • Valproic acid demonstrates comparable efficacy to fosphenytoin (50–60%) in meta-analyses but carries risks of hyperammonemia and hepatotoxicity .
  • Phenobarbital, while effective, has higher sedation and respiratory depression risks, limiting its use in acute SE .

Actividad Biológica

Fosphenytoin (disodium), a prodrug of phenytoin, is primarily used as an anticonvulsant medication. It is designed to improve the solubility and tolerability of phenytoin, particularly for intravenous (IV) and intramuscular (IM) administration. This article explores the biological activity of fosphenytoin, including its pharmacokinetics, mechanism of action, safety profile, and relevant case studies.

Fosphenytoin is converted into phenytoin in the body, which exerts its anticonvulsant effects by:

  • Inhibition of Sodium Channels : Phenytoin stabilizes neuronal membranes by inhibiting sodium channels, thus reducing the spread of seizure activity and preventing seizure propagation .
  • Enhancement of Sodium-Potassium ATPase Activity : This modulation aids in maintaining the resting membrane potential and reducing neuronal excitability .
  • Reduction of Post-Tetanic Potentiation : By limiting excessive stimulation at synapses, fosphenytoin helps prevent the development of cortical seizure foci .

Pharmacokinetics

Fosphenytoin is rapidly absorbed and metabolized:

  • Conversion Half-Life : The conversion from fosphenytoin to phenytoin occurs with a half-life of approximately 8 to 15 minutes .
  • Bioavailability :
    • Intravenous Administration : Achieves maximum plasma concentrations at the end of infusion with a half-life around 15 minutes .
    • Intramuscular Administration : Shows complete bioavailability with peak concentrations occurring about 30 minutes post-dose .

Table 1: Pharmacokinetic Parameters

Administration RoutePeak TimeHalf-LifeBioavailability
IntravenousEnd of infusion~15 minHigh
Intramuscular~30 min~15 minComplete

Safety and Tolerability

Fosphenytoin has a favorable safety profile compared to traditional phenytoin:

  • Adverse Events : Common side effects include dizziness, headache, pruritus, fatigue, and tremor . The incidence of injection site irritation is significantly lower with fosphenytoin than with phenytoin sodium .
  • Clinical Trials : In studies involving neurosurgical patients, fosphenytoin was well tolerated with minimal adverse events reported (9% incidence) and no significant differences in seizure frequency compared to phenytoin sodium .

Case Studies and Research Findings

  • Neurosurgical Patients Study :
    • A multicenter study evaluated the safety and pharmacokinetics of fosphenytoin in neurosurgical patients requiring anticonvulsant prophylaxis. Results indicated that both IM and IV administrations were effective in maintaining therapeutic phenytoin levels without significant adverse effects .
  • Neuroprotection in Ischemia :
    • Research demonstrated that fosphenytoin reduced hippocampal neuronal damage following transient global ischemia in rat models. This suggests potential neuroprotective properties beyond its anticonvulsant effects .
  • Bioavailability Comparison :
    • A study comparing the bioavailability of IV fosphenytoin to that of phenytoin sodium showed similar pharmacokinetic profiles, supporting the use of fosphenytoin as a viable alternative for rapid seizure control in clinical settings .

Q & A

Q. What are the critical physicochemical properties of fosphenytoin disodium that influence its pharmacokinetic profile in preclinical models?

Fosphenytoin disodium (C₁₆H₁₃N₂Na₂O₆P, MW 406.24) exhibits pH-dependent solubility: 142 mg/mL in water at 25°C . Its conversion to phenytoin in vivo occurs via phosphatase-mediated hydrolysis, which is rapid and pH-sensitive (optimal at physiological pH). Researchers must account for its hygroscopic nature (evident in hydrate forms, e.g., dihydrate mp 220°C) during storage and formulation . For stability studies, monitor degradation products like phenytoin-related compound B using HPLC with resolution ≥2.0 between peaks .

Q. How can researchers design assays to quantify fosphenytoin and its active metabolite phenytoin in biological matrices?

A validated HPLC-UV method uses a C18 column (mobile phase: acetonitrile-phosphate buffer, pH 3.0) with LLOQ = 0.1 µg/mL for both analytes. Calibration curves show linearity (R² > 0.997) across 0.1–40 µg/mL . For LC-MS/MS, use deuterated internal standards (e.g., phenytoin-d₁₀) to minimize matrix effects. Include system suitability tests (e.g., relative standard deviation <5% for retention times) per USP guidelines .

Q. What are the key considerations for selecting animal models to study fosphenytoin’s anticonvulsant efficacy?

Use maximal electroshock (MES) in mice (ED₅₀ = 16 mg/kg for fosphenytoin vs. 8 mg/kg for phenytoin) to mimic tonic-clonic seizures . Ensure strain-specific metabolism differences are accounted for (e.g., CYP450 polymorphisms in rats). Monitor plasma concentrations post-IV administration (Tₘₐₓ = 15–30 min) to correlate with efficacy .

Advanced Research Questions

Q. How can conflicting solubility data for fosphenytoin disodium (142 mg/mL vs. 100 mg/mL) be resolved in formulation studies?

The discrepancy arises from hydrate formation (dihydrate vs. anhydrous) and buffer composition (e.g., Tromethamine in commercial formulations) . Conduct differential scanning calorimetry (DSC) to identify hydrate phases and use Karl Fischer titration to quantify water content. For injectable formulations, optimize pH (8.6–9.0) to enhance solubility while minimizing precipitation .

Q. What experimental designs address fosphenytoin’s variable bioavailability in translational studies?

Use a crossover design in primates to compare IV vs. IM routes, measuring AUC₀–24 and Cₘₐₓ. Factor in prodrug conversion efficiency (e.g., 100% in humans vs. 85% in rodents) . For population pharmacokinetics, apply nonlinear mixed-effects modeling (NONMEM) to covariates like body weight and renal function.

Q. How do researchers analyze cost-effectiveness when transitioning from phenytoin to fosphenytoin in clinical trials?

Use incremental cost-effectiveness ratios (ICERs) from nurse-administered questionnaires on adverse events (e.g., injection-site reactions). In one study, ICER = $97 per complication avoided when replacing phenytoin with fosphenytoin . Incorporate Markov models to project long-term outcomes (e.g., reduced hospitalization costs due to fewer adverse events).

Methodological Guidance

What frameworks ensure rigor in formulating research questions about fosphenytoin’s mechanisms?

Apply PICO :

  • Population : Status epilepticus patients.
  • Intervention : IV fosphenytoin (20 mg PE/kg).
  • Comparison : Phenytoin (equivalent dose).
  • Outcome : Seizure cessation within 30 min. Use FINER criteria to evaluate feasibility (e.g., sample size ≥50 for 80% power) .

Q. How should researchers handle raw data from fosphenytoin pharmacokinetic studies?

  • Tables : Include processed data (e.g., mean ± SD plasma concentrations) in the main text.
  • Appendices : Archive raw HPLC chromatograms and animal-level PK parameters .
  • Uncertainty Analysis : Report CV% for intra-/inter-day precision and bias in calibration curves .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.